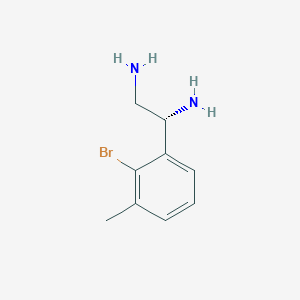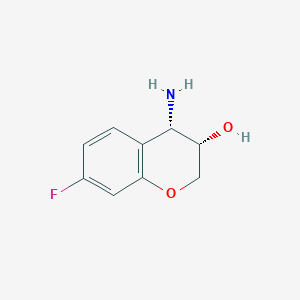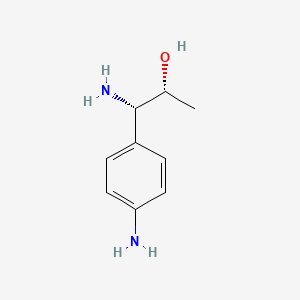
1-(3-Cyclopentyloxyphenyl)but-3-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyclopentyloxyphenyl)but-3-enylamine is an organic compound with the molecular formula C15H21NO. It is characterized by a cyclopentyloxy group attached to a phenyl ring, which is further connected to a but-3-enylamine chain.
Méthodes De Préparation
The synthesis of 1-(3-Cyclopentyloxyphenyl)but-3-enylamine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentyloxyphenyl intermediate: This step involves the reaction of cyclopentanol with a phenyl halide in the presence of a base to form the cyclopentyloxyphenyl compound.
Attachment of the but-3-enylamine chain: The cyclopentyloxyphenyl intermediate is then reacted with a but-3-enylamine precursor under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
1-(3-Cyclopentyloxyphenyl)but-3-enylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(3-Cyclopentyloxyphenyl)but-3-enylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Mécanisme D'action
The mechanism of action of 1-(3-Cyclopentyloxyphenyl)but-3-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(3-Cyclopentyloxyphenyl)but-3-enylamine can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)but-3-enylamine: This compound has a methoxy group instead of a cyclopentyloxy group, leading to different chemical and biological properties.
1-(3-Ethoxyphenyl)but-3-enylamine: The ethoxy group in this compound also results in distinct characteristics compared to the cyclopentyloxy derivative.
1-(3-Propoxyphenyl)but-3-enylamine: The propoxy group introduces further variations in the compound’s behavior and applications.
Propriétés
Formule moléculaire |
C15H21NO |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
1-(3-cyclopentyloxyphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C15H21NO/c1-2-6-15(16)12-7-5-10-14(11-12)17-13-8-3-4-9-13/h2,5,7,10-11,13,15H,1,3-4,6,8-9,16H2 |
Clé InChI |
UVIJLKYLAQKBKE-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C1=CC(=CC=C1)OC2CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



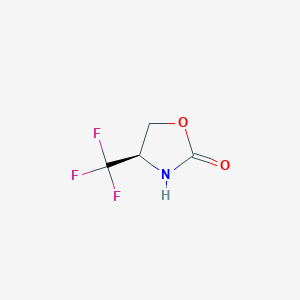
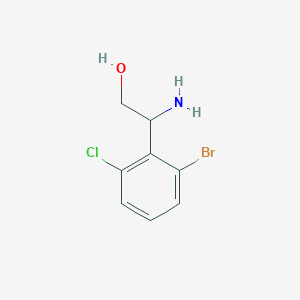
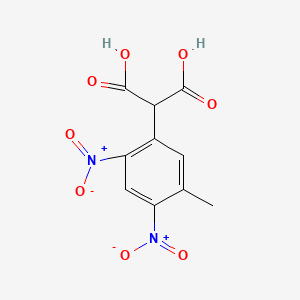

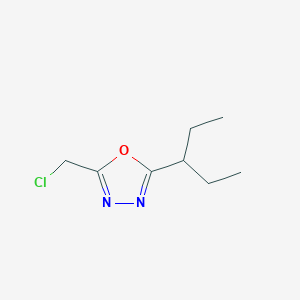
![(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035268.png)
